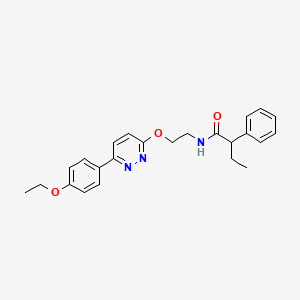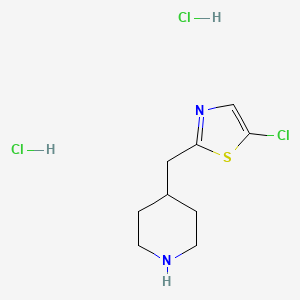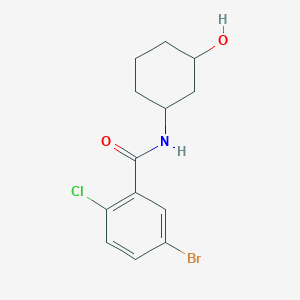![molecular formula C18H25N5O3 B2383604 N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 1197700-79-0](/img/structure/B2383604.png)
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, commonly known as NCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NCPA belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Applications De Recherche Scientifique
Synthesis and Biological Activities
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, due to its complex structure, is likely to be involved in the synthesis of various heterocyclic compounds which possess significant biological activities. For instance, compounds with similar structures have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. Notably, some derivatives have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans with minimal inhibitory concentrations indicating strong bioactivity. These compounds also exhibited biofilm inhibition activities superior to reference drugs like Ciprofloxacin, highlighting their potential as novel antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).
Antimalarial and Leishmanicidal Activities
Research on compounds with similar structures has revealed their potential in antimalarial and leishmanicidal activities. Studies on derivatives have shown excellent activity against resistant strains of malaria parasites and Leishmania major promastigotes, suggesting that this compound could be a precursor in the synthesis of drugs targeting these diseases. The antimalarial activity, in particular, was found to correlate with the electron donation properties of the phenyl ring substituents, pointing to a structure-activity relationship that could be exploited for drug development (L. M. Werbel et al., 1986; A. Foroumadi et al., 2005).
Acetylcholinesterase Inhibition
In the field of neurodegenerative diseases, compounds incorporating similar structures have been evaluated for their acetylcholinesterase inhibition properties, a key target in Alzheimer's disease treatment. Certain derivatives have shown high inhibition rates, suggesting that the base compound could serve as a scaffold for developing new therapeutic agents in this area (L. Yurttaş, Z. Kaplancıklı, Y. Özkay, 2013).
Green Synthesis and Electrochemical Applications
Interestingly, the compound or its derivatives might also find applications in green chemistry and electrochemical synthesis methods. Research has demonstrated the potential of related compounds in the regioselective synthesis of nitroacetaminophen derivatives through electrochemical means, indicating a sustainable approach to synthesizing bioactive molecules (Eslam Salahifar et al., 2015).
Anticancer Properties
Moreover, derivatives of this compound have been synthesized and shown significant in vitro anticancer activity against various human cancer cell lines. This suggests that this compound could be utilized in the development of new anticancer agents, potentially offering new therapeutic options for treating different types of cancer (Lingaiah Boddu et al., 2018).
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-14(2)18(3,13-19)20-17(24)12-21-8-10-22(11-9-21)15-4-6-16(7-5-15)23(25)26/h4-7,14H,8-12H2,1-3H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXQMRMYOJMBSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)
![Ethyl 4-(3-methoxyphenyl)-6-{[4-(4-methylphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2383525.png)
![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)


![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2383533.png)

![2-(1-Benzyl-4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetic acid](/img/structure/B2383535.png)
![N,N-Bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2383536.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)
![2,5-dichloro-N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}benzenecarboxamide](/img/structure/B2383540.png)
![ethyl 2-(8-(3-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2383541.png)
